ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Enzyme inhibition Bovine serum amine oxidase Phosphonium salt pharmacology

Ethyltriphenylphosphonium chloride (ETPPC) is a quaternary phosphonium salt with the molecular formula C20H20ClP and a molecular weight of 326.80 g/mol. It is commercially supplied as a white to almost white crystalline powder with a purity of ≥98% (by HPLC and non-aqueous titration) and a melting point range of 241–245 °C.

Molecular Formula C20H20ClP
Molecular Weight 326.8 g/mol
CAS No. 896-33-3
Cat. No. B1333397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
CAS896-33-3
Molecular FormulaC20H20ClP
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
InChIKeyNJXBVBPTDHBAID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltriphenylphosphonium Chloride (CAS 896-33-3): Core Identity and Procurement-Grade Specifications


Ethyltriphenylphosphonium chloride (ETPPC) is a quaternary phosphonium salt with the molecular formula C20H20ClP and a molecular weight of 326.80 g/mol . It is commercially supplied as a white to almost white crystalline powder with a purity of ≥98% (by HPLC and non-aqueous titration) and a melting point range of 241–245 °C . The compound is hygroscopic and requires storage under inert gas at room temperature, preferably below 15 °C . As a member of the alkyltriphenylphosphonium chloride series, ETPPC serves as a Wittig reagent precursor, a phase-transfer catalyst, and a synthetic intermediate in organophosphorus chemistry . Its ethyl substituent confers a specific balance of lipophilicity, steric bulk, and crystallinity that distinguishes it from both shorter-chain (methyl) and longer-chain (butyl) analogs, directly impacting reaction kinetics, enzyme inhibition profiles, and industrial catalyst performance [1].

Why Generic Substitution of Ethyltriphenylphosphonium Chloride (CAS 896-33-3) Fails: Alkyl Chain Length Defines Performance


Alkyltriphenylphosphonium chlorides cannot be treated as interchangeable reagents because the length of the alkyl chain directly modulates three critical performance parameters: enzyme inhibition potency, phase-transfer catalytic activity, and association selectivity with anionic substrates [1]. In a direct head-to-head kinetic assay, ethyltriphenylphosphonium chloride and its methyl analog both reduced bovine serum amine oxidase (BSAO) activity to 1% residual, yet they were 25-fold more potent than tetrabutylphosphonium chloride (25% residual) and over 80-fold more potent than tetramethylphosphonium chloride (83% residual) at identical 1 mM concentration [2]. In dye separation applications, ethyltriphenylphosphonium bromide exhibited measurably different ion-pairing selectivity compared to the bulkier tetraphenylphosphonium bromide, with the latter showing stronger association due to greater cation hydrophobicity [3]. These quantifiable differences mean that substituting one chain length for another—without re-optimizing reaction conditions—can lead to dramatically reduced catalytic efficiency, altered product selectivity, or complete failure of an enzymatic inhibition protocol.

Quantitative Differentiation Evidence for Ethyltriphenylphosphonium Chloride (CAS 896-33-3) vs. Closest Analogs


BSAO Enzyme Inhibition: Ethyltriphenylphosphonium Chloride Matches Methyl Analog Potency, Outperforms Tetraalkylphosphonium Salts by 25- to 83-Fold

When evaluated for inhibition of bovine serum amine oxidase (BSAO) at a 1 mM concentration, ethyltriphenylphosphonium chloride reduced residual catalytic efficiency (kcat/Km) to 1%, statistically identical to methyltriphenylphosphonium chloride (also 1%) [1]. This potency was 25-fold greater than that of tetrabutylphosphonium chloride (25% residual activity) and 83-fold greater than tetramethylphosphonium chloride (83% residual), demonstrating that the triphenylphosphonium core — common to the ethyl and methyl variants — is the primary driver of BSAO inhibition, while tetraalkylphosphonium salts are substantially less effective [2]. The association constant for this class of inhibitors exceeded 10^6 M⁻¹ [3].

Enzyme inhibition Bovine serum amine oxidase Phosphonium salt pharmacology

Phase-Transfer Catalyst Thermal Durability: Ethyltriphenylphosphonium Chloride Exhibits a Melting Point 30–40 °C Higher Than Its Bromide and Iodide Counterparts

Among ethyltriphenylphosphonium halides, the chloride salt (mp 241–245 °C) possesses a melting point approximately 38 °C higher than the bromide salt (mp 203–205 °C) and approximately 73 °C higher than the iodide salt (mp 168–172 °C) . Since phosphonium salt phase-transfer catalysts operate via dissolution of the salt in the organic reaction phase, higher melting points correlate with greater resistance to thermal decomposition during elevated-temperature industrial processes such as polyester resin curing and powder coating fabrication [1].

Phase-transfer catalysis Thermal stability Phosphonium salt selection

Dye Decolorization Selectivity: Ethyltriphenylphosphonium Cation Exhibits Lower Ion-Pairing Affinity Than Bulkier Tetraphenylphosphonium, Enabling Tunable Separation

A comparative study of ethyltriphenylphosphonium bromide (the bromide analog of the target chloride) and tetraphenylphosphonium bromide for reactive dye removal from aqueous solution demonstrated that the tetraphenylphosphonium cation, being more hydrophobic and sterically bulkier, exhibited a significantly stronger tendency to form ion pairs with anionic reactive dyes across neutral, acidic, and basic media [1]. NMR spectroscopic data confirmed ion-pair formation for both salts, but the association strength was measurably higher for the tetraphenyl variant [2]. This differential affinity means ethyltriphenylphosphonium salts are better suited for applications where selective, rather than maximal, dye binding is desired — for instance, in sequential or fractional dye recovery processes.

Dye separation Ion-pair extraction Wastewater treatment

Polyester Resin Catalysis: Ethyltriphenylphosphonium Chloride Is Explicitly Listed Alongside Butyltriphenylphosphonium Bromide in Industrial Patent Formulations

Industrial patents for polyester resin production for powder coatings explicitly name ethyltriphenylphosphonium chloride as a preferred quaternary phosphonium catalyst, alongside butyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide [1]. A 2021 analytical method development study at Arkema Química S.A.U. confirmed the simultaneous use of ethyltriphenylphosphonium bromide (ETPB) and butyltriphenylphosphonium chloride (BTPC) as catalysts in commercial saturated polyester resin production, with the ethyl-substituted variant contributing distinct curing kinetics [2]. The LC-MS method achieved approximately 90% recovery for TRAP (ethyltriphenylphosphonium bromide) from polyester resin matrices, validating its quantifiable presence as a critical process additive [3].

Polyester resin Powder coating Catalyst selection

Wittig Olefination Substrate Scope: Ethyl-Substituted Ylide Generates 1,2-Disubstituted Alkenes Distinct from Methyl and Butyl Analogs

In Wittig olefination, the alkyl chain on the triphenylphosphonium salt directly determines the alkene substitution pattern. Ethyltriphenylphosphonium chloride-derived ylides react with aldehydes to produce 1,2-disubstituted alkenes bearing an ethylidene moiety [1]. This contrasts with methyltriphenylphosphonium chloride, which yields terminal methylene (monosubstituted) alkenes, and butyltriphenylphosphonium chloride, which yields 1,2-disubstituted alkenes with a butylidene substituent [2]. The ethyl variant thus occupies a specific niche: it provides a two-carbon extension with an internal alkene, which is synthetically distinct from both the one-carbon methylene introduction and the four-carbon butylidene extension. Sonication-assisted Wittig reactions using triphenylphosphonium ylides have been reported to achieve yields up to 93% (vs. ~80% under classical conditions) with reaction times reduced from 24 h to 15 min, though these yield data are class-level rather than specific to the ethyl variant alone [3].

Wittig reaction Alkene stereochemistry Phosphonium ylide

Optimal Application Scenarios for Ethyltriphenylphosphonium Chloride (CAS 896-33-3) Based on Quantitative Evidence


BSAO Enzyme Inhibition Studies Requiring Triphenylphosphonium-Class Potency

Ethyltriphenylphosphonium chloride is indicated for biochemical assays targeting bovine serum amine oxidase (BSAO) inhibition where the triphenylphosphonium pharmacophore is required for high-affinity binding (association constant >10⁶ M⁻¹). At 1 mM, it delivers 99% inhibition of catalytic activity (kcat/Km), matching the potency of methyltriphenylphosphonium chloride while offering a higher melting point and distinct solubility profile that may simplify compound handling and storage [1]. Tetraalkylphosphonium salts are unsuitable substitutes, as tetrabutylphosphonium chloride retains 25% residual activity and tetramethylphosphonium chloride retains 83% under identical conditions [2].

High-Temperature Phase-Transfer Catalysis in Polyester Powder Coating Production

The chloride salt (mp 241–245 °C) is the preferred halide form of ethyltriphenylphosphonium for phase-transfer catalysis in thermosetting polyester resin systems where curing temperatures may exceed 180 °C . Its melting point exceeds that of the bromide analog by ~38 °C and the iodide analog by ~73 °C, providing a demonstrably wider thermal operating window before catalyst melting or decomposition occurs . Industrial patents explicitly include ethyltriphenylphosphonium chloride alongside butyltriphenylphosphonium bromide as preferred catalysts, affirming its validated role in commercial powder coating formulations [3].

Selective Ion-Pair Extraction Where Moderate Affinity Is Preferred Over Maximal Binding

For wastewater treatment or dye recovery processes employing phosphonium-salt-based ion-pair extraction, ethyltriphenylphosphonium chloride (or its bromide analog) offers measurably lower ion-pairing affinity with anionic dyes compared to the bulkier tetraphenylphosphonium cation [4]. This property enables fractional or selective dye removal where complete decolorization by the more aggressive tetraphenylphosphonium salt would be counterproductive. The ethyl variant's intermediate hydrophobicity — greater than tetramethylphosphonium but less than tetraphenylphosphonium — makes it the rational choice for tunable separation protocols [5].

Wittig Synthesis of 1,2-Disubstituted Alkenes with Ethylidene Substitution

Ethyltriphenylphosphonium chloride is the only commercially standard triphenylphosphonium chloride that generates an ethylidene-substituted ylide (Ph₃P=CHCH₃) upon deprotonation [6]. This ylide reacts with aldehydes and ketones to produce 1,2-disubstituted alkenes with a two-carbon extension, a structural outcome that cannot be replicated by the methyl analog (which yields terminal methylene alkenes) or the butyl analog (which introduces a four-carbon butylidene chain) [7]. The compound is thus irreplaceable in synthetic routes where the ethylidene motif is a structural requirement of the target molecule.

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